

Application Notes and Protocols for the Quantification of S16961

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Compound of Interest

Compound Name: S16961

Cat. No.: B1663473

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Introduction

S16961 is an investigational compound identified as a nicotinic receptor agonist with potential applications as an antihyperlipidemic agent. As with any drug development program, robust and reliable analytical methods for the quantification of **S16961** in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the determination of **S16961** in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited publicly available information on **S16961**, the following protocols are based on established analytical methodologies for nicotinic receptor agonists and other small molecule pharmaceuticals, providing a strong and scientifically sound starting point for method development and validation.

Analytical Methods Overview

The quantification of **S16961** in plasma can be achieved with high sensitivity and selectivity using either HPLC-UV or LC-MS/MS. The choice of method will depend on the required sensitivity, throughput, and the stage of drug development.

- HPLC-UV: A robust and widely available technique suitable for preclinical and early-phase clinical studies where analyte concentrations are expected to be in the higher ng/mL to µg/mL range.
- LC-MS/MS: The gold standard for bioanalysis, offering superior sensitivity (low pg/mL to ng/mL) and selectivity, making it ideal for studies requiring low limits of quantification and high throughput.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described in this document. These values are representative and should be established for **S16961** during method validation.

Table 1: HPLC-UV Method Performance Characteristics

Parameter	Target Value
Linearity Range	10 - 5000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	10 ng/mL
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)
Precision (%RSD)	< 15% (< 20% at LLOQ)
Recovery	> 80%

Table 2: LC-MS/MS Method Performance Characteristics

Parameter	Target Value
Linearity Range	0.1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.998
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (%RSD)	< 15% (< 20% at LLOQ)
Matrix Effect	85% - 115%
Recovery	Consistent and reproducible

Experimental Protocols

Protocol 1: Quantification of **S16961** in Plasma by HPLC-UV

1. Scope: This protocol describes a method for the quantitative determination of **S16961** in human plasma using reversed-phase HPLC with UV detection.

2. Materials and Reagents:

- **S16961** reference standard
- Internal Standard (IS) (e.g., a structurally similar and stable compound)
- HPLC grade acetonitrile, methanol, and water
- Formic acid or phosphoric acid
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

3. Instrumentation:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Sample Preparation (Protein Precipitation):

- Thaw plasma samples at room temperature.
- To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution.
- Vortex for 10 seconds.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase.
- Vortex and transfer to an autosampler vial for injection.

5. Chromatographic Conditions:

- Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (35:65, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Injection Volume: 20 µL
- Detection Wavelength: To be determined based on the UV spectrum of **S16961** (e.g., 260 nm)

- Run Time: 10 minutes

6. Calibration and Quality Control:

- Prepare calibration standards in blank plasma over the desired concentration range (e.g., 10 - 5000 ng/mL).
- Prepare quality control (QC) samples at low, medium, and high concentrations.
- Analyze calibration standards and QC samples with each batch of study samples.

Protocol 2: Quantification of **S16961** in Plasma by LC-MS/MS

1. Scope: This protocol details a highly sensitive and selective method for the quantification of **S16961** in human plasma using LC-MS/MS.

2. Materials and Reagents:

- **S16961** reference standard
- Stable isotope-labeled internal standard (SIL-IS) for **S16961** (preferred) or a suitable analog.
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether) or SPE cartridges.

3. Instrumentation:

- UHPLC or HPLC system.
- A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Reversed-phase C18 or UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

4. Sample Preparation (Liquid-Liquid Extraction):

- To 50 μ L of plasma, add 10 μ L of SIL-IS working solution.
- Add 50 μ L of 0.1 M NaOH and vortex.
- Add 500 μ L of methyl tert-butyl ether.
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness.
- Reconstitute in 100 μ L of mobile phase.
- Inject into the LC-MS/MS system.

5. LC-MS/MS Conditions:

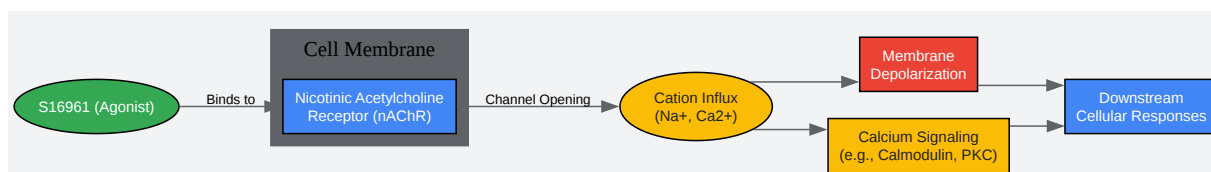
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95-5% B
 - 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C

- Injection Volume: 5 μ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS/MS Transitions:
 - **S16961**: Precursor ion (Q1) \rightarrow Product ion (Q3) (To be determined by infusion of the compound)
 - SIL-IS: Precursor ion (Q1) \rightarrow Product ion (Q3) (To be determined by infusion)
- Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Signaling Pathway

The mechanism of action of **S16961** is as a nicotinic receptor agonist. The binding of an agonist to the nicotinic acetylcholine receptor (nAChR) leads to the opening of the ion channel, allowing the influx of cations such as Na^+ and Ca^{2+} .^{[4][5][6]} This influx can trigger various downstream signaling cascades.

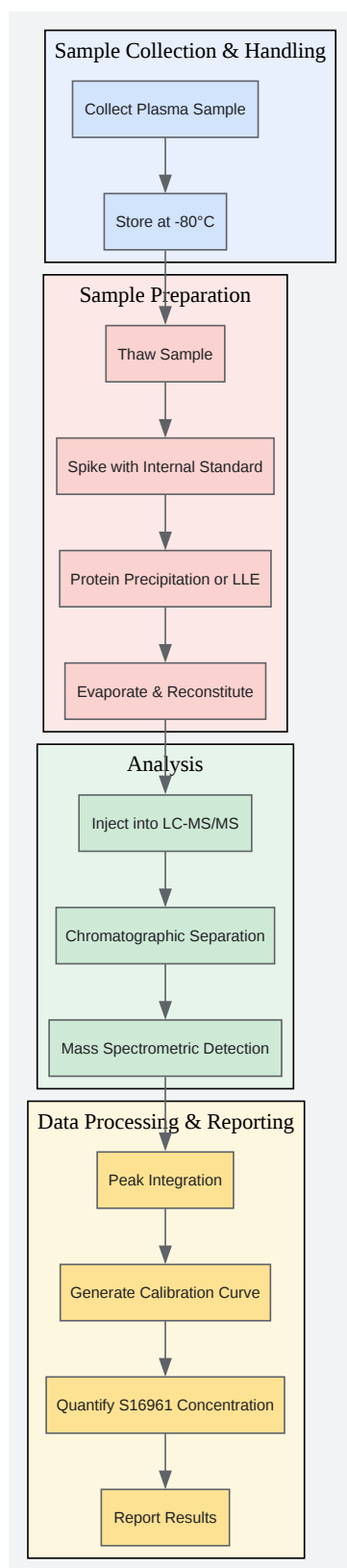


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Figure 1: Simplified signaling pathway of a nicotinic receptor agonist.

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical quantification of **S16961** in plasma samples.



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Figure 2: General workflow for the bioanalytical quantification of **S16961**.

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